molecular formula C12H10N4OS B13877420 3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13877420
M. Wt: 258.30 g/mol
InChI Key: UHEUPCMARJCVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyquinoline-2-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the thiadiazole ring.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells. The quinoline moiety can intercalate with DNA, while the thiadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 4-hydroxyquinoline and 2-phenylquinoline.

    Thiadiazole derivatives: Such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

Uniqueness

3-(4-Methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-(4-methoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H10N4OS/c1-17-10-6-9(11-15-12(13)18-16-11)14-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,13,15,16)

InChI Key

UHEUPCMARJCVGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C3=NSC(=N3)N

Origin of Product

United States

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